molecular formula C8H14Cl2Si B097435 Silane, bicyclo[2.2.1]hept-2-yldichloromethyl- CAS No. 18301-58-1

Silane, bicyclo[2.2.1]hept-2-yldichloromethyl-

Cat. No.: B097435
CAS No.: 18301-58-1
M. Wt: 209.18 g/mol
InChI Key: RUMWGOUWLFSDMR-UHFFFAOYSA-N
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Description

Silane, bicyclo[2.2.1]hept-2-yldichloromethyl- is a chemical compound with the molecular formula C8H14Cl2Si. It is a member of the silane family, characterized by the presence of silicon atoms bonded to hydrogen and/or organic groups. This compound is notable for its unique bicyclic structure, which includes a norbornane framework, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, bicyclo[2.2.1]hept-2-yldichloromethyl- typically involves the reaction of bicyclo[2.2.1]hept-2-ene with dichloromethylsilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum or palladium complex, to facilitate the addition of the silane group to the bicyclic structure .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and purity. The process often includes steps for purification, such as distillation or recrystallization, to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Silane, bicyclo[2.2.1]hept-2-yldichloromethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, facilitated by the presence of the silicon atom.

    Oxidation and Reduction: The silicon-hydrogen bonds can be oxidized to form silanols or reduced to form silanes.

Common Reagents and Conditions

    Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.

    Catalysts: Platinum or palladium complexes are often employed in addition reactions.

    Oxidizing Agents: Such as hydrogen peroxide, are used for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride, are used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organosilicon compounds, while oxidation reactions produce silanols .

Scientific Research Applications

Silane, bicyclo[2.2.1]hept-2-yldichloromethyl- has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a valuable tool for studying silicon-based biochemistry.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in biomedical devices.

    Industry: It is used in the production of silicone-based materials, coatings, and adhesives

Mechanism of Action

The mechanism by which Silane, bicyclo[2.2.1]hept-2-yldichloromethyl- exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex molecular structures. These interactions are crucial in catalysis, where the compound can act as a catalyst or a catalyst support, and in materials science, where it contributes to the properties of silicone-based materials .

Comparison with Similar Compounds

Similar Compounds

  • (5-Bicyclo[2.2.1]hept-2-enyl)ethyltrimethoxysilane
  • (Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane
  • Bicyclo[2.2.1]hept-2-yl(trichloro)silane

Uniqueness

Silane, bicyclo[2.2.1]hept-2-yldichloromethyl- is unique due to its dichloromethyl group, which imparts distinct reactivity compared to other similar compounds.

Properties

IUPAC Name

2-bicyclo[2.2.1]heptanyl-dichloro-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14Cl2Si/c1-11(9,10)8-5-6-2-3-7(8)4-6/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMWGOUWLFSDMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C1CC2CCC1C2)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30939672
Record name (Bicyclo[2.2.1]heptan-2-yl)(dichloro)methylsilane
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Molecular Weight

209.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18301-58-1
Record name 2-(Dichloromethylsilyl)bicyclo[2.2.1]heptane
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Bicyclo(2.2.1)heptane, 2-(dichloromethylsilyl)-
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Record name Bicyclo[2.2.1]heptane, 2-(dichloromethylsilyl)-
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Record name (Bicyclo[2.2.1]heptan-2-yl)(dichloro)methylsilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bicyclo[2.2.1]hept-2-yldichloromethylsilane
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